1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone
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Overview
Description
1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone is an organic compound featuring a dibenzofuran core. Dibenzofuran is a heterocyclic aromatic compound with two benzene rings fused to a central furan ring
Preparation Methods
The synthesis of 1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone typically involves multi-step organic reactions. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield. Industrial production methods may involve large-scale reactions with optimized conditions for higher efficiency and purity.
Chemical Reactions Analysis
1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur with reagents like chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Medicine: Some derivatives exhibit anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone involves its interaction with specific molecular targets. For instance, its derivatives can inhibit protein tyrosine phosphatase 1B by binding to the enzyme’s active site, thereby modulating its activity . This interaction can affect various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone can be compared with other dibenzofuran derivatives, such as:
Dibenzofuran: The parent compound with similar aromatic properties.
Dibenzo[b,d]thiophene: A sulfur analog with distinct electronic properties.
Naphtho[1,2-b]benzofuran: A related compound with a naphthalene ring fused to the benzofuran core.
Properties
CAS No. |
66186-79-6 |
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Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1-dibenzofuran-2-yl-2,2-diethoxyethanone |
InChI |
InChI=1S/C18H18O4/c1-3-20-18(21-4-2)17(19)12-9-10-16-14(11-12)13-7-5-6-8-15(13)22-16/h5-11,18H,3-4H2,1-2H3 |
InChI Key |
IUFSUKYJPLNYIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32)OCC |
Origin of Product |
United States |
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